molecular formula C16H13N3OS B4427727 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile

Cat. No. B4427727
M. Wt: 295.4 g/mol
InChI Key: MQPVUOSTAMTHNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including compounds similar to the one , involves multistep procedures that often include condensation, cyclization, and substitution reactions. For example, Hakobyan et al. (2020) describe a three-step synthesis process for 4-(thiophen-2-yl)-substituted nicotinonitriles, which could be analogous to the synthesis of our compound of interest (Hakobyan et al., 2020).

Molecular Structure Analysis

The crystal structure of related nicotinonitrile compounds reveals intricate details about molecular conformation and intermolecular interactions. Parthasarathy et al. (2006) determined the crystal structure of a closely related compound, showing how these molecules crystallize and the spatial arrangement of their atoms (Parthasarathy et al., 2006).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to form a wide range of products with diverse chemical properties. A study by Milovidova et al. (2020) on the recyclization of malononitriles into nicotinonitriles provides insight into the reactivity of such compounds, offering a glimpse into the possible chemical behaviors of our compound (Milovidova et al., 2020).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of various nicotinonitriles, as discussed by Gouda et al. (2016), offer valuable data on these physical properties (Gouda et al., 2016).

Chemical Properties Analysis

The chemical properties of nicotinonitriles, such as reactivity, stability, and functional group transformations, are fundamental to their application in synthesis and material science. The work by Dyachenko (2019) on the synthesis of ethyl nicotinates and nicotinonitriles provides an example of how these compounds can serve as reagents for further chemical modifications (Dyachenko, 2019).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that indole derivatives can possess various biological activities , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Indole derivatives have been found to possess a broad spectrum of biological activities , indicating that they may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-10-13-5-3-8-18-16(13)21-11-15(20)19-9-7-12-4-1-2-6-14(12)19/h1-6,8H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPVUOSTAMTHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
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2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
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2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
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2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
Reactant of Route 5
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
Reactant of Route 6
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile

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